4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 1774896-10-4
VCID: VC2711726
InChI: InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2
SMILES: C1COCCN1C2=CN=C(C=C2)C(F)(F)F
Molecular Formula: C10H11F3N2O
Molecular Weight: 232.2 g/mol

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine

CAS No.: 1774896-10-4

VCID: VC2711726

Molecular Formula: C10H11F3N2O

Molecular Weight: 232.2 g/mol

* For research use only. Not for human or veterinary use.

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine - 1774896-10-4

Description

4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is a chemical compound belonging to the class of morpholines, which are cyclic amines. It features a trifluoromethyl group attached to a pyridine ring, making it of significant interest in medicinal chemistry due to its potential to enhance biological activity and lipophilicity. This compound is classified as an organofluorine compound and a heterocyclic compound because it contains nitrogen atoms in its structure.

Synthesis Methods

The synthesis of 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine typically involves several steps, including the formation of the pyridine ring and the introduction of the trifluoromethyl group. Common methods include electrophilic substitutions, which may require specific catalysts or temperature conditions to achieve optimal yields.

Chemical Reactions and Mechanism of Action

This compound can participate in various chemical reactions, often conducted under controlled conditions to minimize side reactions. The mechanism of action for compounds like 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine involves interactions with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity due to its electron-withdrawing properties, which can stabilize interactions with target proteins.

Biological Activity and Potential Applications

Studies have shown that similar compounds exhibit potent activity against specific targets like phosphoinositide 3-kinase (PI3K), suggesting that modifications on the pyridine ring significantly influence biological activity. 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine has potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer and conditions related to dysregulated signaling pathways.

Research Findings and Data

While specific data tables for 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine are not readily available, research on similar compounds indicates their potential in drug development. For instance, compounds targeting PI3K and other kinases have shown promise in cancer treatment . The following table illustrates the general biological activity of related compounds:

Compound TypeTargetBiological Activity
Morpholine DerivativesPI3K, mTORPotent Inhibition of Kinases
Pyridine DerivativesVarious EnzymesEnhanced Binding Affinity

This table highlights the potential of morpholine and pyridine derivatives in targeting specific biological pathways, which is relevant to the study of 4-(6-(trifluoromethyl)pyridin-3-yl)morpholine.

CAS No. 1774896-10-4
Product Name 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine
Molecular Formula C10H11F3N2O
Molecular Weight 232.2 g/mol
IUPAC Name 4-[6-(trifluoromethyl)pyridin-3-yl]morpholine
Standard InChI InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2
Standard InChIKey MZGTXAJMYMODMM-UHFFFAOYSA-N
SMILES C1COCCN1C2=CN=C(C=C2)C(F)(F)F
Canonical SMILES C1COCCN1C2=CN=C(C=C2)C(F)(F)F
PubChem Compound 71651913
Last Modified Aug 16 2023

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